3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Overview
Description
3-Chloro-N-(2,4-dimethoxyphenyl)propanamide, also known as 3-chloro-N-DMPPA, is a synthetic organic compound with a wide range of applications in scientific research. It is an amide derivative of the aromatic compound 2,4-dimethoxyphenol, and has been used in the synthesis of a number of other compounds. 3-Chloro-N-DMPPA is a versatile compound, with applications in medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis of Isoquinoline Precursors
3-chloro-N-(2,4-dimethoxyphenyl)propanamide: is used as a precursor in the synthesis of isoquinoline compounds . Isoquinolines are important heterocyclic aromatic organic compounds, similar to the alkaloid papaverine. They have various applications in medicinal chemistry, particularly in the synthesis of antitumor, antiviral, and cardiovascular drugs.
Biological Activity Modulation
This compound has been studied for its ability to modulate biological activity, particularly in the context of neurotransmitter interactions . It has shown potential in affecting the intracellular signaling pathways of serotonin, which could have implications for treatments of neurological disorders.
Nitric Oxide Synthesis Stimulation
Research has indicated that 3-chloro-N-(2,4-dimethoxyphenyl)propanamide can stimulate endogenous nitric oxide synthesis . This is significant because nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission.
Gastric Smooth Muscle Studies
The compound has been utilized in studies involving gastric smooth muscle preparations from rats . These studies are crucial for understanding the regulation of gastrointestinal motility and could lead to new treatments for digestive disorders.
Antimicrobial Agent Synthesis
There is evidence that 3-chloro-N-(2,4-dimethoxyphenyl)propanamide can be used in the synthesis of antimicrobial agents . This application is particularly relevant in the development of new antibiotics and antiseptic products.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference material for chemical analysis and instrument calibration . Its well-defined properties make it suitable for quality control and method development in pharmaceutical analysis.
properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXCZHTVPOSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409279 | |
Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349097-71-8 | |
Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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